(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride
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Overview
Description
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is a chemical compound that features a pyrazole ring attached to a phenylmethanamine structure
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the small intestine .
Mode of Action
It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially inhibiting their activity . This interaction and the resulting changes could lead to a variety of downstream effects, depending on the specific biological context.
Result of Action
Given its potential inhibitory effects on Trypsin-1 and Trypsin-2, it could potentially impact protein digestion and absorption in the small intestine . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment to the Phenylmethanamine: The pyrazole ring is then attached to the phenylmethanamine structure through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a benzyl halide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the pyrazole ring to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the amine group.
Reduction: Dihydro derivatives of the pyrazole ring.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, influencing biological processes.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry
Materials Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- (1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- (4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMWCVEYSYIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585839 |
Source
|
Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904696-62-4 |
Source
|
Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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